2-Bromo-4-chloro-6-methylphenol
Overview
Description
2-Bromo-4-chloro-6-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-methylphenol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). The process can be carried out in the presence of an inert solvent such as chloroform. The reaction conditions are carefully controlled to ensure selective halogenation at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and p-cresol, followed by their addition to a reactor. The reaction mixture is maintained at a low temperature (around -20 to -15°C) to minimize side reactions and improve selectivity. The resulting product is then separated and purified to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenols
Scientific Research Applications
2-Bromo-4-chloro-6-methylphenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studying its antimicrobial properties and its effects on different microorganisms.
Medicine: Investigating its potential use as an antimicrobial agent in pharmaceutical formulations.
Industry: Used in the formulation of disinfectants and preservatives
Mechanism of Action
The antimicrobial activity of 2-Bromo-4-chloro-6-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Bromo-2-chloro-6-methylphenol
- 2,4,6-Tribromophenol
Comparison: 2-Bromo-4-chloro-6-methylphenol is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of antimicrobial activity and reactivity in chemical reactions .
Properties
IUPAC Name |
2-bromo-4-chloro-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDNHOUZKFBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346650 | |
Record name | 2-Bromo-4-chloro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54852-68-5 | |
Record name | 2-Bromo-4-chloro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloro-6-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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